

# Application Notes and Protocols for the Dissolution of Scleroproteins using NMMO Monohydrate

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## Compound of Interest

**Compound Name:** 4-Methylmorpholine N-oxide monohydrate

**Cat. No.:** B1631006

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## Introduction

Scleroproteins, a class of structurally important proteins that are insoluble in water, include keratins and silk fibroins. Their robust and fibrous nature makes them challenging to dissolve and process, limiting their application in various fields. N-Methylmorpholine N-oxide (NMMO) monohydrate has emerged as a potent, environmentally friendly solvent for the direct dissolution of these intractable proteins. This ability to dissolve and regenerate scleroproteins opens up new avenues for the development of novel biomaterials, drug delivery systems, and tissue engineering scaffolds.

NMMO is a cyclic amine oxide that acts as a powerful hydrogen bond acceptor, disrupting the extensive intermolecular and intramolecular hydrogen bonds within the protein structure, leading to dissolution.<sup>[1][2][3]</sup> The process is typically carried out at elevated temperatures and allows for the preparation of concentrated protein solutions that can be subsequently processed into various forms such as fibers, films, and gels.<sup>[4][5]</sup>

These application notes provide detailed protocols for the dissolution of two major scleroproteins, silk fibroin and keratin, using NMMO monohydrate, along with quantitative data and workflow visualizations to guide researchers in their effective utilization.

# Data Presentation: Dissolution Parameters and Properties

The following tables summarize key quantitative data from various studies on the dissolution of silk fibroin and keratin in NMMO monohydrate.

Table 1: Dissolution Parameters for Silk Fibroin in NMMO Monohydrate

Parameter	Value	Reference
Silk Fibroin Concentration	10 - 25 wt% (regenerated silk fibroin)	[4]
13% (w/w)	[6][7]	
Up to 36 wt%	[8]	
NMMO Concentration	NMMO monohydrate (approx. 87% NMMO)	[5]
Dissolution Temperature	71°C (melting point of NMMO hydrate with SF)	[6][7]
100°C (optimum)	[5]	
> 110°C (causes degradation)	[4]	
Dissolution Time	Not specified, dependent on temperature and mechanical energy	[5]
Viscosity	Decreases with increasing temperature	[6][7]
Constant for 360 min at 75°C	[6]	

Table 2: Properties of Regenerated Silk Fibroin from NMMO Solution

Property	Value	Reference
Fiber Diameter	19 - 133 $\mu\text{m}$	[6][7]
Tensile Strength ( $\sigma_b$ )	120 MPa	[6][7]
Up to 3.07 cN/dtex	[4]	
Young's Modulus (E)	8.7 GPa	[6][7]
Elongation at Break ( $\epsilon_b$ )	35%	[6][7]
Crystallinity Index (I1260/I1230)	0.68	[5]
Crystalline Structure	Silk II	[6][7]

Table 3: Dissolution and Regeneration of Keratin from Chicken Feathers in NMNO Solution

Parameter	Value	Reference
Keratin Source	Chicken Feathers	[9]
NMNO Concentration	75% NMNO solution	[9]
Keratin Extraction Yield	89%	[9]
Molecular Weight (Regenerated)	14,485 Da (25.3% of total)	[9]
Molecular Weight (Degraded)	2,189 Da (most of the extract)	[9]

## Experimental Protocols

### Protocol 1: Dissolution of Silk Fibroin (from *Bombyx mori*)

This protocol is based on methodologies for dissolving degummed and regenerated silk fibroin. [4][5]

#### 1. Materials and Equipment:

- Degummed *Bombyx mori* silk fibers or regenerated silk fibroin (RSF) film
- N-Methylmorpholine N-oxide monohydrate (NMMO·H<sub>2</sub>O)
- Heating mantle or oil bath with temperature control
- Mechanical stirrer
- Reaction vessel (glass reactor)
- Ethanol or methanol for regeneration

## 2. Pre-treatment of Silk Fibroin:

- If starting with silk cocoons, degumming is necessary to remove sericin. This is typically done by boiling in an aqueous solution of Na<sub>2</sub>CO<sub>3</sub>.
- For improved solubility, especially for higher concentrations, regenerated silk fibroin (RSF) film is recommended.<sup>[4]</sup> RSF can be prepared by dissolving degummed silk in a suitable solvent system (e.g., LiBr solution), followed by dialysis and casting.

## 3. Dissolution Procedure:

- Preheat the NMMO monohydrate in the reaction vessel to its melting point (approximately 76°C).<sup>[5]</sup>
- Once molten, raise the temperature to the desired dissolution temperature (e.g., 100°C).<sup>[5]</sup> Be cautious as temperatures above 110°C can cause significant protein degradation.<sup>[4]</sup>
- Gradually add the dried silk fibroin (fibers or film) to the molten NMMO under constant mechanical stirring.
- Continue stirring until a homogenous, clear, and viscous solution (dope) is obtained. The time required will depend on the concentration, temperature, and stirring efficiency.

## 4. Regeneration of Silk Fibroin:

- The silk fibroin solution can be shaped into fibers by wet spinning.

- Extrude the dope through a spinneret into a coagulation bath containing ethanol or methanol.  
[\[6\]](#)[\[7\]](#)
- The regenerated silk fibroin will precipitate as a solid fiber.
- The fibers can be drawn at different ratios to improve their mechanical properties.[\[6\]](#)[\[7\]](#)
- Wash the regenerated material thoroughly with water to remove any residual NMNO and dry.

## Protocol 2: Extraction and Dissolution of Keratin (from Chicken Feathers)

This protocol is adapted from a method for extracting keratin from chicken feather waste.[\[9\]](#)

### 1. Materials and Equipment:

- Chicken feathers (cleaned and dried)
- 75% (w/w) aqueous NMNO solution
- Heating mantle or oil bath with temperature control
- Mechanical stirrer
- Reaction vessel
- Centrifuge
- Dialysis tubing
- Lyophilizer (freeze-dryer)

### 2. Dissolution and Extraction Procedure:

- Prepare a 75% (w/w) NMNO solution in water.
- Add the cleaned and chopped chicken feathers to the NMNO solution in the reaction vessel.

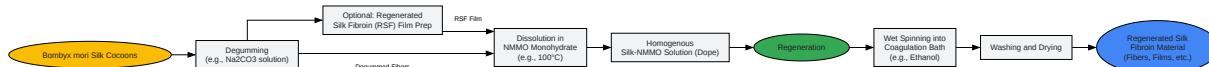
- Heat the mixture with constant stirring. While the original study does not specify the exact temperature, a temperature around 100-120°C is often used for keratin dissolution, but optimization may be required to minimize degradation.
- After dissolution, cool the solution and centrifuge to remove any undissolved material.

### 3. Regeneration of Keratin:

- Transfer the supernatant to dialysis tubing.
- Dialyze against deionized water for an extended period (e.g., 2-3 days) with frequent water changes to remove NMNO and low molecular weight peptides.
- The regenerated keratin will precipitate within the dialysis tubing.
- Collect the precipitate and freeze-dry (lyophilize) to obtain a solid, purified keratin powder.

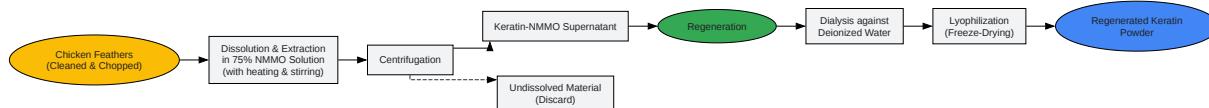
## Visualizations

The following diagrams illustrate the experimental workflows for the dissolution and regeneration of scleroproteins using NMNO monohydrate.



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Caption: Workflow for Silk Fibroin Dissolution and Regeneration.



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